molecular formula C6H12O6 B11960591 Methyl pentonate CAS No. 23009-76-9

Methyl pentonate

Cat. No.: B11960591
CAS No.: 23009-76-9
M. Wt: 180.16 g/mol
InChI Key: JWILWRLEBBNTFH-UHFFFAOYSA-N
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Description

Methyl arabonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a methyl group attached to the carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl arabonate can be synthesized through several methods. One common approach involves the reaction of methanol with carbon dioxide in the presence of a catalyst. This reaction typically requires high pressure and temperature to proceed efficiently. Another method involves the transesterification of dimethyl carbonate with an alcohol, which can be catalyzed by acids or bases.

Industrial Production Methods

In industrial settings, methyl arabonate is often produced using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and efficient catalysts, such as metal oxides or zeolites, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl arabonate undergoes several types of chemical reactions, including:

    Oxidation: Methyl arabonate can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form methanol and carbon monoxide.

    Substitution: The methyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, usually under reflux conditions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Methanol and carbon monoxide.

    Substitution: Various substituted carbonates, depending on the reagent used.

Scientific Research Applications

Methyl arabonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and esters.

    Biology: Methyl arabonate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Methyl arabonate is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism by which methyl arabonate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Methyl arabonate can be compared with other similar compounds, such as dimethyl carbonate and ethyl methyl carbonate. These compounds share similar chemical structures and reactivity but differ in their physical properties and applications. For example:

    Dimethyl Carbonate: Used as a solvent and reagent in organic synthesis, with applications in the production of polycarbonates and as a fuel additive.

    Ethyl Methyl Carbonate: Used primarily in the battery industry as a solvent for electrolytes, offering high thermal stability and low viscosity.

Methyl arabonate is unique in its ability to form stable complexes with various functional groups, making it a versatile reagent in both laboratory and industrial settings.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWILWRLEBBNTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945696
Record name Methyl pentonate
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URL https://comptox.epa.gov/dashboard/DTXSID70945696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23009-76-9
Record name Arabinonic acid, methyl ester
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Record name Arabinonic acid, methyl ester
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Record name Methyl pentonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl arabinonate
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